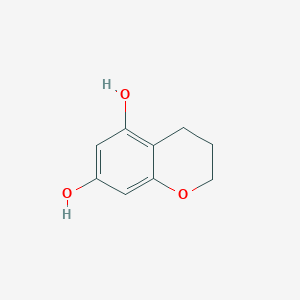

Chroman-5,7-diol

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4-dihydro-2H-chromene-5,7-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c10-6-4-8(11)7-2-1-3-12-9(7)5-6/h4-5,10-11H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYUSVRQMDKOTPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2OC1)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Chroman 5,7 Diol and Its Derivatives

Strategies for the De Novo Synthesis of the Chroman-5,7-diol Core Structure

De novo synthesis refers to the construction of complex molecules from simpler precursors wikipedia.org. For this compound, this involves building the benzopyran ring system.

Cyclization Reactions in Chroman Ring Formation (e.g., acid-catalyzed cyclization)

Cyclization reactions are a cornerstone in the synthesis of the chroman ring. Acid-catalyzed cyclization is a well-established method. This approach often involves the reaction of a phenol (B47542) derivative with an alkene or a compound containing a suitable leaving group, where an acid catalyst promotes the intramolecular cyclization to form the dihydropyran ring. The stereospecific cyclization of hydroquinone (B1673460) intermediates and precursors to chromans under carefully controlled acidic conditions has been known for a long time and utilized as a key step in many total syntheses. researchgate.netscilit.com While the mechanism of this transformation has been investigated, its intricacies are still being explored. researchgate.netscilit.com Studies involving isotopically labeled hydroquinone derivatives have shown high chirality transfer and incorporation during acid-catalyzed ring closure. researchgate.netscilit.com Other cyclization strategies for chroman ring formation include redox cyclization and cyclization via epoxide intermediates. researchgate.net Intramolecular Friedel-Crafts cyclization using O-allyl and homoallyl phenols is another established method for constructing chroman scaffolds. nih.gov

Multicomponent Reactions Towards this compound Scaffolds

Multicomponent reactions (MCRs) offer an efficient route to complex molecules by combining three or more reactants in a single step, leading to the formation of several covalent bonds. nih.govrsc.orgacs.org This approach is attractive for synthesizing chroman scaffolds due to its atom economy and potential for generating molecular diversity. While general multicomponent reactions for chromene and chroman scaffolds have been reported, specific examples directly yielding this compound through MCRs are less commonly detailed in broad overviews of MCRs for heterocycles. However, the principle of unifying multiple components to construct the chroman core, potentially incorporating the hydroxyl groups at the 5 and 7 positions, aligns with the strategies employed in modern synthetic chemistry. nih.govrsc.org For instance, multicomponent reactions involving salicylaldehydes, which contain a pre-installed hydroxyl group ortho to an aldehyde, have been used to construct chromene scaffolds, which can then be further modified to yield chromans. acs.orgmdpi.com The union of MCRs, integrating two or more distinct MCRs, represents a refined approach for constructing complex molecular architectures like substituted chromans. nih.govrsc.org

Enantioselective Synthesis and Chiral Resolution of this compound Analogues

Chiral chromans are prevalent in natural products and pharmaceuticals, making enantioselective synthesis and chiral resolution crucial for obtaining desired stereoisomers. beilstein-journals.orgmdpi.com

Asymmetric Dihydroxylation and Other Chiral Induction Methods

Asymmetric dihydroxylation (AD) is a powerful method for introducing chirality into molecules by adding two hydroxyl groups to an alkene in a stereocontrolled manner. While extensively applied in the synthesis of various chiral compounds, its utility in the synthesis of chiral benzo-annulated heterocycles, including chromans, has been noted as relatively limited compared to acyclic systems. beilstein-journals.orgnih.gov However, Sharpless asymmetric dihydroxylation has been successfully applied to benzopyran substrates to synthesize enantiomerically enriched diols, which can serve as intermediates for chiral chroman derivatives. nih.gov For example, osmium-catalyzed asymmetric dihydroxylation using chiral ligands has been employed to synthesize enantiomerically enriched cis-diols from benzopyran precursors. nih.gov Other chiral induction methods for chroman synthesis include asymmetric hydrogenation of chromenes or chromanones, intramolecular oxa-Michael addition, phenolate (B1203915) ion-mediated intramolecular epoxide ring-opening reactions, and palladium-catalyzed asymmetric alkene aryloxyarylation reactions. mdpi.comchim.itdicp.ac.cnorganic-chemistry.orgrsc.org Transition metal catalysis, including the use of Ti, Rh, Pd, Ru, Ir, and Au complexes, as well as small molecule catalysis with chiral phosphoric acids and cinchona alkaloids, are employed in the asymmetric synthesis of chiral chromans. chemrxiv.org Lewis base catalyzed carbosulfenylation has also been explored for the enantioselective synthesis of 3,4-disubstituted chromans. nih.gov

Chiral Chromatography for Enantiomer Separation and Purity Assessment

Chiral chromatography is a vital technique for separating enantiomers and assessing their enantiomeric purity. wikipedia.orgajol.infophenomenex.comchiralpedia.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation as they pass through the chromatographic column. wikipedia.orgphenomenex.comchiralpedia.com Chiral HPLC is a common form of chromatography for chiral separation, particularly effective for non-volatile and thermally unstable compounds relevant to pharmaceuticals. phenomenex.comchiralpedia.com Various types of CSPs are used, including polysaccharide-based materials, ligand exchange phases, protein-based phases, and cyclodextrin-based phases. wikipedia.orgphenomenex.comchiralpedia.comlibretexts.org The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the CSP through various interactions such as hydrogen bonding, π-π interactions, and inclusion complexation. wikipedia.orgchiralpedia.com Chiral chromatography is essential for both analytical purposes (measuring enantiomeric proportions) and preparative separations to obtain enantiomerically pure compounds. ajol.infophenomenex.com

Regioselective Functionalization of the this compound System

Regioselective functionalization of the this compound system involves introducing substituents at specific positions on the chroman core, particularly on the aromatic ring or the dihydropyran ring. The presence of the hydroxyl groups at the 5 and 7 positions influences the reactivity of the aromatic ring towards electrophilic aromatic substitution and other functionalization reactions. For example, the Hoesch reaction, a method for acylating activated aromatic rings, has been applied to 5,7-dioxygenated chromans. In one study involving a 5,7-dioxygenated chroman derivative, the Hoesch reaction with acetonitrile (B52724) predominantly resulted in substitution at the C-8 position. publish.csiro.aupublish.csiro.au Acetylation of 2,2-dimethyl-5,7-dihydroxychroman with acetic anhydride (B1165640) and a Lewis acid catalyst has been shown to yield a mixture of acetylated products, with chromatography allowing for the separation of isomers acetylated at different positions on the aromatic ring. nih.gov Formylation of an acetylated 2,2-dimethylthis compound derivative using dichloromethyl methyl ether and TiCl(_4) has been reported to introduce a formyl group at the C-8 position. nih.gov These examples highlight the importance of reaction conditions and the nature of substituents in controlling the regioselectivity of functionalization reactions on the this compound scaffold.

Electrophilic Aromatic Substitution Reactions (e.g., Hoesch reaction, formylation)

Electrophilic aromatic substitution (EAS) is a fundamental reaction in organic chemistry used to append substituents to aromatic rings. For the synthesis of this compound derivatives, EAS can be applied to introduce functional groups onto the resorcinol (B1680541) or phloroglucinol (B13840) core before or after chroman ring formation. Resorcinol (benzene-1,3-diol) nih.govuni.lufishersci.fifishersci.no and phloroglucinol (benzene-1,3,5-triol) nih.govwikipedia.orgfishersci.at are electron-rich arenes that are highly susceptible to EAS.

The Hoesch reaction is a specific type of Friedel-Crafts acylation where a nitrile reacts with an activated arene, such as a phenol or resorcinol derivative, in the presence of a Lewis acid and HCl to form an aryl ketone researchgate.netwikipedia.org. This reaction can be utilized to introduce acyl groups onto the aromatic portion of a chroman precursor or a pre-formed chroman with appropriate hydroxyl substitution. For instance, the Hoesch reaction with acetonitrile on 5-methoxy-2,2-dimethylchroman-7-ol has been shown to yield 8-acetyl-5-methoxy-2,2-dimethylchroman-7-ol publish.csiro.aupublish.csiro.au. Similarly, 8-acetyl-2,2-dimethylthis compound has been synthesized, which can be further modified publish.csiro.aupublish.csiro.au.

Formylation, the introduction of a formyl (-CHO) group, is another relevant EAS reaction. The Vilsmeier-Haack reaction is a common method for formylating activated aromatic compounds sciforum.net. While direct examples of Vilsmeier-Haack formylation specifically on this compound were not extensively found in the immediate search results, studies on related systems like 4,6-diacetylresorcinol (B1214101) demonstrate the applicability of this method to introduce aldehyde groups onto dihydroxybenzene derivatives, which could serve as precursors for chroman synthesis sciforum.net. For example, formylation of 6-acetyl-2,2-dimethylthis compound with dichloromethyl methyl ether and TiCl4 has been reported to produce a keto aldehyde derivative nih.gov.

These EAS reactions provide valuable routes for introducing carbon-based substituents onto the aromatic core, enabling the synthesis of a variety of this compound derivatives with diverse substitution patterns.

Alkylation and Acylation Strategies on Hydroxyl Groups

The hydroxyl groups at the 5 and 7 positions of this compound offer sites for further functionalization through alkylation and acylation reactions. These modifications can alter the physical and biological properties of the molecule.

Alkylation of the hydroxyl groups involves the introduction of alkyl chains. This can be achieved using various alkylating agents in the presence of a base. For example, methylation of hydroxyl groups is a common transformation. In the synthesis of evodionol and alloevodionol (B13834178) derivatives, methylation of hydroxyl groups on acetyl-substituted this compound precursors has been employed publish.csiro.aupublish.csiro.au. Protecting groups are often used in multi-step syntheses to selectively functionalize one hydroxyl group over another or to prevent unwanted side reactions google.com. Benzyl ethers and methyl ethers are examples of protecting groups used for phenolic hydroxyls google.com.

Acylation, the introduction of acyl groups, is typically carried out by reacting the hydroxyl groups with acyl halides or acid anhydrides in the presence of a base or catalyst. Acetylation, using acetic anhydride or acetyl chloride, is a common acylation reaction. Studies on chroman derivatives have shown acetylation of hydroxyl groups. For instance, acetylation of 2,2-dimethyl-5,7-dihydroxychroman with acetic anhydride afforded acetylated products nih.gov. These acylation reactions can be used to protect the hydroxyl groups during other synthetic transformations or to create ester derivatives with potentially different properties.

The selective alkylation or acylation of the 5- or 7-hydroxyl group can be challenging due to their similar reactivity. Strategies involving differential protection or controlled reaction conditions are often necessary to achieve regioselectivity.

Chemoenzymatic and Biocatalytic Approaches to this compound Synthesis

Chemoenzymatic and biocatalytic methods offer alternative and often more sustainable routes for the synthesis of complex molecules like this compound and its derivatives. These approaches leverage the high selectivity (chemo-, regio-, and stereoselectivity) of enzymes to perform specific transformations that may be difficult or require harsh conditions using traditional chemical methods nih.govmdpi.commdpi-res.com.

While direct biocatalytic synthesis of this compound itself was not prominently featured in the search results, biocatalytic approaches have been applied to the synthesis of related chroman structures and the modification of phenolic compounds that could serve as precursors. Enzymes such as oxygenases, including monooxygenases and dioxygenases, can catalyze the introduction of hydroxyl groups onto aromatic rings or the modification of existing hydroxyl functionalities nih.govrsc.orgnih.gov. For example, dioxygenases have been used in the chemoenzymatic synthesis of enantiopure hydroxy sulfoxides derived from substituted arenes, demonstrating the potential for enzymatic hydroxylation in related systems rsc.org.

Biocatalytic transformations can also be integrated into multi-step chemoenzymatic sequences, where a chemical step is followed by an enzymatic step, or vice versa nih.govresearchgate.netfrontiersin.org. This allows for the combination of the strengths of both chemical and enzymatic catalysis. For instance, chemoenzymatic approaches have been developed for the stereoselective synthesis of other cyclic structures and diols nih.govresearchgate.net.

Furthermore, enzymes like lipases can be used for the resolution of racemic mixtures of chiral chroman derivatives, providing access to enantiopure compounds researchgate.net. While this compound itself is not chiral at the chroman ring carbons, some of its derivatives may possess chirality, making enzymatic resolution a relevant synthetic tool.

Research in this area is exploring the use of engineered enzymes and whole-cell systems to achieve highly selective and efficient transformations for the synthesis of chroman scaffolds and their functionalization nih.govnih.gov.

Chemical Reactivity and Mechanistic Transformations of Chroman 5,7 Diol

Oxidative and Reductive Pathways of the Chroman-5,7-diol Moiety

The 5,7-dihydroxy substitution pattern on the aromatic ring makes the this compound moiety particularly susceptible to oxidation. The electron-donating nature of the hydroxyl groups activates the benzene (B151609) ring, facilitating oxidative processes.

Oxidative Pathways:

Analogous to other 5,7-dihydroxylated flavonoids, this compound is expected to undergo oxidation to form quinone-type structures. For instance, studies on the electrochemical oxidation of similar phenolic compounds, such as 5-hydroxytryptamine, have shown a pathway involving initial hydroxylation to a dihydroxy derivative, which is then further oxidized to a dione. nih.gov This suggests a potential pathway for this compound involving the formation of a quinone at the A ring.

Enzymatic oxidation is another significant pathway. Cytochrome P450 (P450) enzymes are known to metabolize flavonoids. For example, 5,7-dihydroxyflavone (chrysin) is oxidized by various human P450 enzymes to form hydroxylated products. nih.gov Specifically, enzymes like CYP1A1, CYP1A2, and CYP1B1 can catalyze the hydroxylation of the 5,7-dihydroxyflavone scaffold. nih.gov By analogy, this compound could be a substrate for similar enzymatic transformations, leading to the introduction of additional hydroxyl groups on the chroman ring system.

A potential oxidative transformation is summarized in the table below, drawing parallels from related compounds.

| Oxidizing Agent/System | Potential Product(s) | Plausible Mechanism |

| Electrochemical Oxidation | Chroman-5,7-dione | Stepwise electron transfer and proton loss |

| Cytochrome P450 Enzymes | Hydroxylated this compound derivatives | Enzymatic hydroxylation at various positions |

Reductive Pathways:

Information regarding the specific reductive pathways of the this compound moiety is limited in the available literature. Generally, the reduction of the diol itself is not a common transformation under standard chemical conditions. The aromatic ring is already in a reduced state, and the hydroxyl groups are not readily reducible. Reduction would likely require harsh conditions that might lead to the cleavage of the heterocyclic ring.

Thermal and Photochemical Stability of this compound

The stability of this compound is influenced by external factors such as heat and light.

Thermal Stability:

Photochemical Stability:

The photochemical behavior of chroman derivatives is an active area of research. Chromones, which are structurally related to chromans, undergo various photochemical transformations upon exposure to light. arabjchem.orgresearchgate.net These reactions can include photodimerization, photooxidation, photoreduction, and rearrangements. arabjchem.org For instance, upon irradiation, chromones can form dimers or undergo intramolecular hydrogen abstraction. arabjchem.orgresearchgate.net

Given the presence of the chromophore in the aromatic portion of this compound, it is plausible that it could undergo photochemical reactions, although the saturation of the pyran ring would likely alter its reactivity compared to chromones. The phenolic hydroxyl groups may also play a role in its photochemical stability, potentially acting as radical scavengers and influencing the reaction pathways.

| Condition | Potential Transformation | Underlying Principle |

| UV/Visible Light | Photooxidation, Photodegradation | Absorption of light energy by the aromatic chromophore leading to excited states that can react with oxygen or undergo other transformations. |

Reaction Kinetics and Thermodynamic Studies of this compound Derivatization

The two hydroxyl groups of this compound are primary sites for derivatization reactions, such as alkylation and acylation. taylorfrancis.com The kinetics and thermodynamics of these reactions are influenced by several factors.

Factors Influencing Derivatization:

Solvent: The choice of solvent can significantly affect the reaction rate. Polar aprotic solvents are often used for alkylation reactions.

Base: The presence and strength of a base are crucial for deprotonating the phenolic hydroxyl groups, thereby increasing their nucleophilicity.

Temperature: As with most chemical reactions, temperature plays a key role in the reaction rate.

Steric Hindrance: The accessibility of the hydroxyl groups can influence the rate of derivatization.

While specific kinetic data for the derivatization of this compound is not available, general principles of nucleophilic substitution at phenolic hydroxyls apply. The development of a derivatization procedure requires a thorough investigation of reaction conditions to achieve optimal yield and selectivity. taylorfrancis.com

Chemoselective derivatization of molecules with multiple hydroxyl groups is a key challenge. Different reaction conditions can favor the derivatization of one hydroxyl group over another, or lead to mono- versus di-substituted products. nih.gov

Transition Metal-Catalyzed Transformations Involving this compound

Transition metal catalysis offers a powerful tool for the functionalization of heterocyclic compounds, including chroman derivatives. mdpi.com While specific examples involving this compound are not extensively documented, the principles of transition metal-catalyzed cross-coupling and C-H activation reactions can be applied.

The hydroxyl groups of this compound can be converted into better leaving groups (e.g., triflates), which can then participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. mdpi.com This would allow for the introduction of carbon-carbon and carbon-heteroatom bonds at the 5- and 7-positions of the chroman ring.

Furthermore, transition metal catalysts can be employed for the direct C-H functionalization of the chroman scaffold. mdpi.comnih.gov This approach avoids the need for pre-functionalization and offers a more atom-economical route to novel derivatives.

The table below summarizes potential transition metal-catalyzed reactions applicable to the this compound scaffold.

| Reaction Type | Catalyst (Example) | Potential Application |

| Suzuki Coupling | Palladium(0) complexes | Arylation/vinylation at the 5- and 7-positions (after conversion of OH to triflate). |

| Heck Reaction | Palladium(0) complexes | Alkenylation at the 5- and 7-positions (after conversion of OH to triflate). |

| C-H Activation | Rhodium, Ruthenium, Palladium complexes | Direct functionalization of C-H bonds on the aromatic or heterocyclic ring. |

The versatility of transition metal catalysis provides a broad scope for creating a diverse library of this compound derivatives with potentially new chemical and biological properties. mdpi.com

Sophisticated Spectroscopic and Structural Elucidation of Chroman 5,7 Diol Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (1D and 2D NMR, e.g., ¹H, ¹³C, HSQC, HMBC, NOESY)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the constitution of chroman-5,7-diol derivatives. nih.govcore.ac.uk One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information about the chemical environment of hydrogen and carbon atoms, respectively. nih.gov The chemical shifts (δ), signal multiplicities, and coupling constants (J) in ¹H NMR spectra help identify the spin systems within the molecule, such as the protons on the aromatic and dihydropyran rings. core.ac.uk Similarly, ¹³C NMR and Distortionless Enhancement by Polarization Transfer (DEPT) experiments reveal the number and type of carbon atoms (C, CH, CH₂, CH₃). core.ac.uk

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular framework.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons. researchgate.net

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is vital for piecing together the carbon skeleton by revealing long-range (typically 2-3 bond) correlations between protons and carbons. researchgate.net For instance, HMBC correlations can establish the connection between substituents and the chroman core or link different parts of the molecule. nih.govfrontiersin.org Cross-peaks between a proton and quaternary carbons are particularly useful for assigning these signals, which are not visible in HSQC spectra. nih.gov

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other (typically through 2-3 bonds), helping to establish the sequence of protons within a spin system, such as those on the aliphatic portion of the chroman ring. core.ac.ukmdpi.com

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is used to determine the relative stereochemistry of a molecule by identifying protons that are close in space, irrespective of their bonding connectivity. researchgate.net Correlations in a NOESY spectrum can enforce stereochemical assignments and establish the orientation of substituents. researchgate.netacs.org

| Position | ¹H Chemical Shift (δ) Multiplicity, J (Hz) | ¹³C Chemical Shift (δ) | Key HMBC Correlations (from H at position) |

|---|---|---|---|

| 2 | ~4.5-5.0 (m) | ~75-80 | C-3, C-4, C-2' (substituent) |

| 3 | ~2.0-2.5 (m) | ~25-30 | C-2, C-4, C-4a |

| 4 | ~2.7-3.0 (m) | ~35-40 | C-3, C-4a, C-5 |

| 6 | ~5.9-6.2 (d, J ≈ 2.0) | ~95-100 | C-5, C-7, C-8 |

| 8 | ~5.9-6.2 (d, J ≈ 2.0) | ~94-99 | C-6, C-7, C-8a |

Advanced Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis (e.g., HRESIMS)

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound. mdpi.com High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is particularly valuable as it provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. frontiersin.orgmdpi.com The technique can distinguish between compounds with the same nominal mass but different elemental compositions. chemrxiv.org

Tandem mass spectrometry (MS/MS or MSⁿ) provides detailed structural information through fragmentation analysis. mdpi.com In this process, a specific ion (the precursor ion) is selected and then fragmented by collision with an inert gas, a process known as collision-induced dissociation (CID). nih.gov The resulting fragment ions are then analyzed to provide clues about the molecule's structure. chemrxiv.org The fragmentation patterns of chroman derivatives can reveal the nature and location of substituents by identifying characteristic neutral losses.

| Compound Type | Ion | Measured m/z | Calculated m/z | Deduced Molecular Formula | Reference |

|---|---|---|---|---|---|

| 7-O-pentoside of 5,7-dihydroxy-2-methylchroman-4-one | [M+H]⁺ | 327.1068 | 327.1080 | C₁₅H₁₉O₈ | frontiersin.org |

| Substituted Humulone Derivative | [M+Na]⁺ | 401.1937 | 401.1935 | C₂₁H₃₀NaO₆ | acs.org |

| Trichocladiol | [M+H]⁺ | 225.0756 | 225.0763 (for C₁₁H₁₃O₅) | C₁₁H₁₂O₅ | uni-duesseldorf.de |

Vibrational and Electronic Spectroscopy for Functional Group and Conjugation Analysis (e.g., IR, UV-Vis, IRMPD)

Vibrational and electronic spectroscopy techniques provide complementary information about the functional groups and electronic system of a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies. For this compound derivatives, IR spectra typically show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups. frontiersin.org Absorptions around 1600-1500 cm⁻¹ are indicative of C=C stretching vibrations within the aromatic ring, while C-O stretching bands appear in the 1250-1000 cm⁻¹ region. frontiersin.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the conjugated systems within a molecule. The aromatic ring of the this compound core gives rise to characteristic absorption maxima (λ_max) in the UV region, typically between 270 and 330 nm. frontiersin.org The exact position and intensity of these absorptions can be influenced by the nature and position of substituents on the ring.

Infrared Multiple Photon Dissociation (IRMPD) Spectroscopy: IRMPD is a more advanced technique often coupled with mass spectrometry (e.g., FT-ICR MS). nih.gov It involves irradiating trapped ions with an infrared laser. When the laser frequency matches a vibrational mode of the ion, it absorbs multiple photons, leading to fragmentation. This method provides structural information based on the ion's IR spectrum, which can be particularly useful for distinguishing between isomers. dntb.gov.ua

| Spectroscopy Type | Region/Wavelength | Assignment |

|---|---|---|

| IR | ~3400 cm⁻¹ | O-H stretch (hydroxyl groups) |

| IR | ~1620, ~1580 cm⁻¹ | Aromatic C=C stretch |

| UV-Vis | ~275-285 nm | π → π* transition (aromatic ring) |

| UV-Vis | ~310-330 nm | n → π* transition (if carbonyl present) |

X-ray Crystallography for Precise Molecular Geometry and Absolute Configuration Determination

Single-crystal X-ray crystallography is considered the "gold standard" for determining the three-dimensional structure of a molecule to atomic resolution. daneshyari.comnih.gov This technique provides precise data on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the solid state. For chroman derivatives, X-ray analysis has shown that the dihydropyran ring often adopts a half-chair conformation. nih.gov

Crucially, for chiral molecules, X-ray diffraction using a suitable X-ray wavelength can determine the absolute configuration. nih.govresearchgate.net This is achieved through the phenomenon of anomalous dispersion. thieme-connect.de The quality of the absolute structure determination is typically assessed by the Flack parameter; a value close to zero indicates that the assigned absolute configuration is correct with a high degree of confidence. nih.govresearchgate.net This method provides an unambiguous assignment of stereocenters, which is essential for understanding the biological activity of chiral molecules. nih.gov

Chiroptical Spectroscopy (e.g., Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD)) for Stereochemical Studies

Chiroptical spectroscopy techniques are non-destructive methods that provide information about the stereochemistry of chiral molecules in solution. researchgate.net They are powerful alternatives or complements to X-ray crystallography for assigning absolute configuration. daneshyari.com

Structure Activity Relationship Sar and Structural Biology of Chroman 5,7 Diol Analogues

Elucidating Molecular Determinants for Biological Activity in Chroman-5,7-diol Analogues

The hydroxyl groups at the 5 and 7 positions of the chroman core are frequently highlighted as key molecular determinants for the biological activity of its derivatives. These hydroxyls can act as hydrogen bond donors and/or acceptors, facilitating interactions with amino acid residues in the binding pockets of target proteins. For instance, in studies of antibacterial 4-chromanones, the presence of hydroxyl groups at the 5- and 7-positions was found to enhance antibacterial activities acs.org. Similarly, the positioning of a sole hydroxyl group in related scaffolds significantly impacted antituberculosis activity acs.org. The importance of the o-hydroxy group in chalcone (B49325) scaffolds, analogous to the 5-position hydroxy group in 4-chromanones, has also been noted for enhancing antibacterial activity acs.org.

Beyond the core hydroxyls, other structural features contribute to activity. A hydrophobic substituent at the 2-position and a hydrogen bond donor/acceptor at the 4-position of the 4-chromanone (B43037) scaffold, in conjunction with the 5,7-dihydroxy functions, were shown to enhance antibacterial properties acs.org. The length and nature of alkyl side chains at the 2-position can also play a significant role, with studies showing that longer chains can sometimes abolish activity, suggesting an optimal size for interaction with the biological target acs.orgacs.org.

Impact of Substitution Patterns on Molecular Recognition and Ligand Binding

Variations in substitution patterns around the this compound core can profoundly influence how these molecules are recognized by and bind to biological macromolecules like enzymes or receptors. Substituents can alter the electronic, steric, and lipophilic properties of the molecule, thereby affecting binding affinity and specificity.

For example, the introduction of different substituents on chroman analogues has been explored in the context of activity against oxidative stress-induced cellular damage. Studies have shown that 5-substituted chroman analogues, such as those with caffeic acid amides or dihydrostilbene moieties, can exhibit potent neuroprotective activity acs.org.

In the context of antibacterial activity, the length and branching of alkyl chains at the 2-position of 5,7-dihydroxy-4-chromanones significantly impact their potency against different bacterial strains. Derivatives with longer aliphatic chains (six to nine carbons) showed better activity against MRSA compared to those with shorter chains (three carbons) acs.org. A branched and unsaturated alkyl chain at the 2-position also demonstrated enhanced potency against certain Gram-positive bacteria acs.org.

The position of hydroxyl groups is also critical. Comparing compounds with hydroxyl groups at different positions (e.g., 5-OH, 6-OH, 7-OH) revealed that the location of the substitution can dictate the level of activity against specific pathogens acs.org.

Stereochemical Influences on the Bioactivity of this compound Derivatives

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a dramatic impact on biological activity. Chiral centers within this compound derivatives can lead to the existence of stereoisomers, which may interact differently with chiral biological targets, resulting in varying potency, efficacy, and even different pharmacological profiles.

While this compound itself does not possess a chiral center in the core structure, modifications or the presence of substituents at certain positions, particularly at the 2, 3, or 4 positions, can introduce chirality. For instance, chiral 2-substituted chromanes are important substructures in many biologically active compounds nih.govresearchgate.net. The stereochemistry at the C2 position of chromanes has been shown to correlate with their specific optical rotation and is relevant to their biological roles nih.govresearchgate.net.

A notable example of stereochemical influence is observed with nebivolol (B1214574), a chroman-based antihypertensive drug. Although used clinically as a racemic mixture, the dextro-isomer exhibits significantly higher β1-adrenoceptor blocking activity compared to the levo-isomer nih.govresearchgate.netbeilstein-journals.org. This highlights the critical role of stereochemistry in the activity of chroman derivatives. Studies on the synthesis of nebivolol intermediates further emphasize the importance of controlling the stereochemistry at the chiral centers within the chroman structure beilstein-journals.org.

Rational Design Principles for Novel this compound Bioactive Entities

The understanding gained from SAR and structural biology studies provides a foundation for the rational design of novel this compound-based bioactive molecules with improved properties. Rational design involves using structural information and activity data to guide the synthesis of new analogues with desired characteristics, such as increased potency, selectivity, or altered pharmacokinetic profiles.

Key principles in the rational design of this compound analogues include:

Targeting specific interactions: Modifying substituents to optimize hydrogen bonding, van der Waals interactions, and electrostatic interactions with the known or predicted binding site of a biological target acs.orgresearchgate.net.

Modulating lipophilicity: Adjusting the balance between hydrophilic and lipophilic character through substituent choices to influence absorption, distribution, metabolism, and excretion, as well as membrane permeability researchgate.net.

Introducing or controlling stereochemistry: Designing chiral centers with defined configurations to enhance specific interactions with chiral biological environments and improve potency or selectivity nih.govresearchgate.netbeilstein-journals.org.

Bioisosteric replacement: Substituting functional groups with others having similar electronic or steric properties but potentially different metabolic profiles or improved interactions mdpi.com.

Scaffold hopping: Utilizing the this compound core as a starting point to design related scaffolds that maintain key interactions while offering novel structural diversity researchgate.net.

Computational methods, such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling, are valuable tools in rational design, allowing for the prediction of binding modes and activity based on structural features rsc.orgjst.go.jpresearchgate.netnih.gov. These approaches can help prioritize the synthesis of promising analogues and reduce the need for extensive experimental screening.

For instance, docking studies have been used to investigate the binding mode of 5,7-dihydroxy-4-propyl-2H-chromen-2-one derivatives to DNA gyrase B enzyme, providing insights for the design of antibacterial agents researchgate.net. Similarly, in silico modeling has been employed to understand the altered pharmacology of chroman dopamine (B1211576) analogues, suggesting the role of intramolecular hydrogen bonding in their interaction with dopamine receptors researchgate.net.

Computational Chemistry and Theoretical Modeling of Chroman 5,7 Diol

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions (e.g., DFT, HOMO-LUMO analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to determine the electronic structure and predict the reactivity of organic molecules. DFT can provide information on optimized molecular geometries, charge distribution, and energetic properties. Frontier molecular orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key aspect of these calculations, providing insights into a molecule's reactivity and stability ijcce.ac.irmaterialsciencejournal.org. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is inversely related to a molecule's kinetic stability and directly related to its chemical reactivity ijcce.ac.irchemmethod.com. A smaller gap often indicates higher reactivity.

Studies on related chroman derivatives have utilized DFT to explore their electronic properties. For instance, computational studies on chroman-4-one derivatives have employed DFT to assess inhibitory effects and understand binding interactions nih.gov. DFT calculations have also been applied to analyze the structural, electronic, and biochemical properties of chromone (B188151) derivatives wikipedia.org. These studies demonstrate the utility of DFT in understanding the electronic landscape of the chroman scaffold and its derivatives.

For Chroman-5,7-diol, DFT calculations could be employed to:

Determine the most stable conformers and their relative energies.

Analyze the electron density distribution, particularly around the hydroxyl groups and the heterocyclic oxygen.

Evaluate global reactivity descriptors such as ionization potential, electron affinity, electronegativity, hardness, softness, and electrophilicity index, derived from HOMO and LUMO energies ijcce.ac.irmaterialsciencejournal.org.

While specific DFT or HOMO-LUMO data for this compound were not found in the consulted literature, the application of these methods to its structure would provide fundamental insights into its chemical behavior.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular Dynamics (MD) simulations are computational techniques used to simulate the physical movements of atoms and molecules over time. rjeid.comresearchgate.net. MD simulations are particularly valuable for studying the conformational flexibility of molecules and their interactions with biological targets like proteins rjeid.comtcmsp-e.com. Conformational analysis is crucial as a molecule's three-dimensional structure significantly influences its biological activity and chemical reactivity tcmsp-e.com.

Although direct MD simulations of this compound interacting with specific targets were not identified, MD simulations have been applied to chroman-containing compounds. For example, molecular dynamics studies have been performed on spiroquinoxalinopyrrolidine embedded chromanone hybrids to understand their binding interactions with acetylcholinesterase and butyrylcholinesterase enzymes, showing consistency with experimental findings mdpi.com. MD simulations have also been used in the conformational analysis of other cyclic and acyclic molecules, highlighting their ability to reveal dynamic behavior and preferred conformations nih.govresearchgate.net.

Applying MD simulations to this compound could provide information on:

The flexibility of the dihydropyran ring and the orientation of the hydroxyl groups.

The distribution of different conformers in solution or in a specific environment.

Potential interactions with explicit solvent molecules.

If a potential biological target is identified, MD simulations could explore the binding pose, stability of the complex, and the nature of interactions (e.g., hydrogen bonding, hydrophobic interactions) between this compound and the target protein.

In Silico Screening and Virtual Library Design of this compound Analogues

In silico screening and virtual library design are computational approaches used in drug discovery and chemical research to identify potential lead compounds or design novel molecular entities with desired properties rjeid.comnih.gov. Virtual libraries consist of computationally generated molecular structures that can be screened against biological targets or for specific properties using docking or other computational methods ncsu.eduresearchgate.net.

While no specific studies on in silico screening or virtual library design of this compound were found, the chroman scaffold is present in various biologically active compounds, including pharmaceutical drugs and natural products wikipedia.org. This suggests that this compound could serve as a starting point or a building block for designing virtual libraries of analogues with modified substituents or core structures.

The process would typically involve:

Designing a library of this compound analogues by introducing variations to the hydroxyl groups or the chroman ring system.

Using computational tools to predict various properties of these analogues, such as ADME (Absorption, Distribution, Metabolism, and Excretion) parameters, toxicity, and potential activity against specific targets through molecular docking researchgate.net.

Prioritizing compounds for synthesis and experimental testing based on the in silico results ncsu.edu.

Studies have demonstrated the effectiveness of virtual screening libraries in identifying potent molecules for various targets ncsu.edu. The application of these methods to this compound could facilitate the discovery of novel compounds with enhanced or altered properties.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can predict various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra ijcce.ac.irmaterialsciencejournal.orgresearchgate.net. Comparing predicted spectroscopic data with experimental results is a crucial step in validating computational models and confirming molecular structures.

DFT calculations are commonly used to predict spectroscopic parameters. For instance, DFT has been employed to calculate ¹H and ¹³C NMR chemical shifts and IR vibrational frequencies for various organic molecules, showing good agreement with experimental data ijcce.ac.ir. Time-Dependent DFT (TD-DFT) is often used to predict UV-Vis spectra materialsciencejournal.orgchemmethod.com.

For this compound, computational prediction of spectroscopic parameters would involve:

Calculating ¹H and ¹³C NMR chemical shifts to aid in the assignment of experimental NMR signals and confirm the proposed structure.

Predicting IR vibrational frequencies to interpret experimental IR spectra and identify characteristic functional group vibrations.

Simulating UV-Vis spectra to understand the electronic transitions and absorption properties of the molecule, particularly influenced by the chroman system and the hydroxyl groups.

While specific predicted spectroscopic data for this compound were not found, computational studies on related chromanones and other chroman derivatives have successfully predicted spectroscopic properties, demonstrating the applicability of these methods to the chroman scaffold wikipedia.org. Such predictions for this compound would be valuable for its characterization and identification.

Molecular Mechanisms of Biological Activities Associated with Chroman 5,7 Diol Scaffolds in Vitro and Cellular Studies

Molecular Basis of Antioxidant and Radical Scavenging Activity

The antioxidant capacity of compounds featuring the chroman-5,7-diol moiety is fundamentally linked to the hydrogen-donating ability of the hydroxyl groups attached to the aromatic ring. The 5,7-dihydroxy substitution pattern is a common feature in various flavonoids, which are well-documented antioxidants.

The primary mechanism for radical scavenging is often Hydrogen Atom Transfer (HAT), where the phenolic hydroxyl group donates its hydrogen atom to a free radical, thereby neutralizing it. Quantum chemical analyses of various 4',5,7-trihydroxyflavonoids have shown that the HAT mechanism is thermodynamically favored over other pathways like Sequential Electron Transfer-Proton Transfer (SET-PT). mdpi.com The specific position of the hydroxyl groups significantly influences the antioxidant activity. For many flavonoids, the C4'-OH group on the B-ring exhibits the strongest activity due to its lower bond dissociation enthalpy. mdpi.com

Derivatives of the chroman scaffold demonstrate potent radical-scavenging capabilities in various assays. For instance, the flavone 5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxy-phenyl)-chromen-4-one displayed a 40% inhibition of the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical at a concentration of 100 μg/ml. nih.gov Similarly, a water-soluble analog of the vitamin E chroman moiety, 6-hydroxy-2,5,7,8-tetramethyl-chroman-2-carboxylic acid, has been shown to effectively diminish intracellular reactive oxygen species (ROS) in human keratinocytes, protecting them from oxidative stress-induced injuries. ebm-journal.org

| Compound/Derivative | Assay | Key Finding | Source |

|---|---|---|---|

| 5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxy-phenyl)-chromen-4-one | DPPH Radical Scavenging | 40% inhibition at 100 µg/ml | nih.gov |

| 7,8-Dihydroxy-2-(3'-trifluoromethylphenyl)-3-(3″-trifluoromethylbenzoyl) chromone (B188151) | DPPH Radical Scavenging & Metal Chelating | Showed stronger activity than butylated hydroxytoluene (BHT) and vitamin E. | researchgate.net |

| 6-hydroxy-2,5,7,8-tetramethyl-chroman-2-carboxylic acid | Intracellular ROS Measurement | Markedly diminished ROS accumulation in human keratinocytes. | ebm-journal.org |

Anti-inflammatory Pathways and Modulation of Inflammatory Mediators

Compounds built on the this compound scaffold often exhibit significant anti-inflammatory properties by modulating key signaling pathways and inhibiting the production of inflammatory mediators. A primary target is the inducible nitric oxide synthase (iNOS) enzyme, which produces nitric oxide (NO), a key signaling molecule in inflammation.

In macrophage cell lines like RAW 264.7, which are commonly used models for inflammation, various chroman derivatives have been shown to inhibit NO production upon stimulation with lipopolysaccharide (LPS). For example, the synthetic compound 6-Hydroxy-7-methoxychroman-2-carboxylic acid phenylamide (KL-1156) was found to inhibit LPS-induced NO production by down-regulating the expression of iNOS at the transcriptional level. nih.gov This action was linked to the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway. KL-1156 interfered with the nuclear translocation of the NF-κB p65 subunit, a critical step for the transcription of pro-inflammatory genes like iNOS. nih.gov

Similarly, a flavone isolated from Bruguiera gymnorrhiza, possessing a 5,7-dihydroxy-chromen-4-one structure, demonstrated potent anti-inflammatory effects by inhibiting not only pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) but also the production of the cytokine Tumor Necrosis Factor-alpha (TNF-α). nih.gov This multi-pronged inhibition suggests a broad modulation of the inflammatory cascade, likely also involving the NF-κB pathway. nih.gov

Interestingly, the anti-inflammatory activity of some chroman derivatives is stereospecific. A study on flavanonols with a 3,5,7-trihydroxychroman scaffold found that only the (2R,3R) stereoisomers were effective at inhibiting NO production in macrophages, indicating a specific interaction with a biological target that is not directly related to general radical scavenging. sniglobal.org

| Compound/Derivative | Cell Model | Mechanism of Action | Source |

|---|---|---|---|

| 6-Hydroxy-7-methoxychroman-2-carboxylic acid phenylamide (KL-1156) | RAW 264.7 Macrophages | Inhibits NO production; down-regulates iNOS transcription; inhibits NF-κB p65 nuclear translocation. | nih.gov |

| 5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxy-phenyl)-chromen-4-one | In Vitro Assays | Inhibits COX-2, 5-LOX, and TNF-α production; potential NF-κB inhibition. | nih.gov |

| Flavanonols with 3,5,7-trihydroxychroman scaffold | RAW 264.7 Macrophages | Stereospecific inhibition of NO production by (2R,3R) isomers. | sniglobal.org |

Estrogen Receptor Binding and Signaling Cascade Modulation

The structural similarity between the this compound scaffold found in many isoflavones and flavones and the steroid hormone 17-β-estradiol allows these compounds to bind to estrogen receptors (ERs). oregonstate.edu This interaction enables them to act as selective estrogen receptor modulators (SERMs), exhibiting either estrogen-like (agonist) or estrogen-blocking (antagonist) effects depending on the specific tissue and the local concentration of endogenous estrogens. sniglobal.orgresearchgate.net

There are two main subtypes of estrogen receptors, ERα and ERβ. Many flavonoids, particularly isoflavones like genistein (4',5,7-trihydroxyisoflavone), show a preferential binding to ERβ over ERα. oregonstate.edunih.gov This is significant because the two receptors can have different, and sometimes opposing, physiological roles. For instance, activation of ERα is often associated with cell proliferation, whereas ERβ activation has been linked to antiproliferative effects in some contexts. nih.gov

The estrogenic activity is highly dependent on the specific chemical structure. Key requirements for significant estrogenic activity in flavonoids include:

A phenolic ring system: Essential for binding to the receptor.

Hydroxyl groups: The presence and position of hydroxyl groups are crucial. A hydroxyl group at the 4' position of the B-ring and the 5,7-dihydroxy pattern on the A-ring (the core of the this compound structure) are common features of potent phytoestrogens like genistein and daidzein. ebm-journal.orgutoronto.ca

By binding to ERs, these compounds can initiate a signaling cascade. The ligand-receptor complex translocates to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs). This binding modulates the transcription of target genes, leading to changes in cellular processes. The ability of these compounds to act as SERMs has led to research into their potential to influence hormone-dependent conditions. nih.govoregonstate.edu

Cellular Apoptosis and Cell Cycle Modulation Mechanisms in Disease Models

Compounds containing the chroman scaffold have been investigated for their effects on cancer cell lines, where they can induce programmed cell death (apoptosis) and halt the cell division cycle. These effects have been observed in various human cancer cell lines, including liver carcinoma (HepG2), breast adenocarcinoma (MCF-7), and lung carcinoma (A549).

The mechanisms often involve arresting the cell cycle at specific checkpoints, preventing the cell from progressing to the next phase of division. For instance, studies on curcuminoids, which contain a structure related to the chroman scaffold, have shown that they can arrest the cell cycle of A549 lung cancer cells at the G2/M phase. easpublisher.com In contrast, the same study noted that the cell cycle of MCF-7 breast cancer cells was arrested at the G1 phase, indicating that the mechanism can be cell-type specific. easpublisher.com Another natural compound, helichrysetin, induced cell cycle blockade at the S phase checkpoint in A549 cells. nih.gov

Following cell cycle arrest, these compounds can trigger the apoptotic cascade. This is characterized by distinct morphological and biochemical changes, such as cell shrinkage, chromatin condensation, nuclear fragmentation, and the externalization of phosphatidylserine on the cell membrane. nih.gov Treatment of A549 cells with helichrysetin led to these characteristic signs of apoptosis, confirming its ability to induce programmed cell death. nih.gov The antiproliferative activity of various related compounds has been quantified by their IC₅₀ values, which represent the concentration required to inhibit the growth of 50% of the cells.

| Compound/Derivative | Cell Line | IC₅₀ Value | Mechanism | Source |

|---|---|---|---|---|

| Phosphomolybdate Hybrid Solid (1) | HepG2 | 33.79 µmol L⁻¹ | Cell cycle arrest in S phase; apoptosis and necrosis. | rjpbr.com |

| Phosphomolybdate Hybrid Solid (1) | A549 | 25.17 µmol L⁻¹ | Cell cycle arrest in S phase; apoptosis and necrosis. | rjpbr.com |

| Phosphomolybdate Hybrid Solid (1) | MCF-7 | 32.11 µmol L⁻¹ | Cell cycle arrest in G2/M phase; apoptosis and necrosis. | rjpbr.com |

| Benzimidazole Derivative (se-182) | HepG2 | 15.58 µM | Cytotoxic effect. | nih.gov |

| Benzimidazole Derivative (se-182) | A549 | 15.80 µM | Cytotoxic effect. | nih.gov |

| Curcuminoid Extract | A549 | 3.75 µg/mL | Cell cycle arrest at G2/M phase; induction of apoptosis. | easpublisher.com |

| Helichrysetin | A549 | ~15-20 µg/mL | Cell cycle arrest at S phase; induction of apoptosis. | nih.gov |

Neuroprotective Signaling Mechanisms in Cellular Oxidative Stress Models

The chroman-diol scaffold is present in compounds that exhibit neuroprotective properties in cellular models of oxidative stress and ischemia. One such compound, (1S,2E,4R,6R,-7E,11E)-2,7,11-cembratriene-4,6-diol (4R), has demonstrated protective effects in models of oxygen-glucose deprivation (OGD), which simulates the conditions of a stroke. patsnap.comnih.gov

In vitro experiments have shown that 4R can decrease apoptosis in neuroblastoma cells (neuro2a) subjected to OGD. patsnap.comnih.gov A key signaling pathway implicated in this protective effect is the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is a major regulator of cell survival and apoptosis. The study found that 4R treatment restored the level of phosphorylated Akt (p-Akt) in brain endothelial cells that had been exposed to OGD and reoxygenation. patsnap.com The importance of this pathway was confirmed when a PI3K inhibitor, wortmannin, abolished the protective effects of 4R. patsnap.comnih.gov

In addition to its direct effects on neuronal survival pathways, 4R also modulates the inflammatory response associated with ischemic injury. It was shown to inhibit the upregulation of Intercellular Adhesion Molecule-1 (ICAM-1) on brain endothelial cells. patsnap.comnih.gov ICAM-1 plays a critical role in the adhesion and migration of immune cells into the brain tissue, a process that contributes to secondary damage after a stroke. By inhibiting ICAM-1 expression, the compound can reduce the neuroinflammatory component of ischemic damage.

Enzymatic Target Inhibition and Protein-Ligand Interactions

The this compound scaffold and its derivatives can interact with and inhibit a range of enzymatic targets, contributing to their biological effects. These interactions are often specific, involving the binding of the chroman derivative to the active site or an allosteric site of the enzyme.

DNA Gyrase: Certain 5,7-dimethoxy chromans have been identified as inhibitors of DNA gyrase, a bacterial type II topoisomerase essential for DNA replication. oregonstate.edu This inhibition is the basis for their antibacterial activity against both Gram-positive and Gram-negative bacteria. Molecular docking studies suggest that these compounds bind to the active site of the enzyme, preventing its normal function. oregonstate.edu

Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in the synthesis of DNA precursors and is a target for anticancer and antimicrobial drugs. Several flavonoids, which share the core chroman structure, have been shown to inhibit human DHFR. For example, tea catechins such as (-)-epigallocatechin gallate (EGCG) and (-)-epicatechin gallate (ECG) are potent inhibitors of DHFR with dissociation constants (KD) of 0.9 µM and 1.8 µM, respectively. nih.gov Computational studies also suggest that flavonoids like rutin can bind effectively to the active site of DHFR. rjpbr.com

Monoamine Oxidase (MAO): MAO enzymes (MAO-A and MAO-B) are responsible for the degradation of monoamine neurotransmitters and are important targets in the treatment of neurodegenerative and psychiatric disorders. 5-hydroxy-2-methyl-chroman-4-one was identified as a reversible and competitive inhibitor of human MAO-B. researchgate.net It showed a four-fold selectivity for MAO-B (IC₅₀ = 3.23 µM) over MAO-A (IC₅₀ = 13.97 µM). researchgate.net Docking simulations predicted that this selectivity arises from a specific hydrogen bond interaction with the Cys172 residue within the active site of MAO-B. researchgate.net

Nitric Oxide Synthase (NOS): As mentioned in the anti-inflammatory section, chroman derivatives can inhibit the production of nitric oxide. This is achieved not by direct inhibition of the NOS enzyme itself, but by down-regulating the expression of the inducible form of the enzyme (iNOS) at the transcriptional level through pathways like NF-κB. nih.gov

| Enzyme Target | Compound/Derivative Class | Specific Example | Inhibition Data | Source |

|---|---|---|---|---|

| DNA Gyrase | 5,7-dimethoxy chromans | 3-O-methoxy-4-halo disubstituted 5,7-dimethoxy chromans | Inhibits supercoiling activity. | oregonstate.edu |

| Dihydrofolate Reductase (DHFR) | Flavonoids (Tea Catechins) | (-)-epigallocatechin gallate (EGCG) | KD = 0.9 µM | nih.gov |

| Monoamine Oxidase B (MAO-B) | Chroman-4-ones | 5-hydroxy-2-methyl-chroman-4-one | IC₅₀ = 3.23 µM (selective over MAO-A, IC₅₀ = 13.97 µM); Ki = 0.896 µM | researchgate.net |

| Inducible Nitric Oxide Synthase (iNOS) | Chroman derivatives | 6-Hydroxy-7-methoxychroman-2-carboxylic acid phenylamide | Inhibits iNOS expression at the transcription level. | nih.gov |

Natural Abundance, Isolation, and Biosynthetic Pathways of Chroman 5,7 Diol Containing Metabolites

Phytochemical Sourcing and Chemotaxonomic Significance of Chroman-5,7-diol Derivatives

Metabolites featuring the this compound core structure are primarily derived from 5-n-alkylresorcinols. These phenolic lipids are not ubiquitous in the plant kingdom; their presence is concentrated in a limited number of families, making them valuable markers for chemotaxonomic classification. nih.gov The most significant sources are found within the Poaceae (grass family), particularly in the bran layer of cereal grains such as rye (Secale cereale), wheat (Triticum aestivum), and barley (Hordeum vulgare). nih.gov They are also prominent in the Anacardiaceae family (e.g., mango, cashew) and have been identified in various bacteria and fungi. nih.govnih.gov

The distribution of these compounds is often highly localized within the plant, accumulating in protective outer layers like the seed pericarp and leaf cuticles. nih.gov This localization supports their proposed role as defensive agents (phytoanticipins) against microbial pathogens and herbivores. nih.govresearchgate.net The chemotaxonomic significance lies not only in their presence but also in the specific profile of homologues, which refers to the different lengths and degrees of saturation of the alkyl side chain. This profile can vary distinctly between species and even cultivars, providing a chemical fingerprint for taxonomic studies. nih.gov

Table 1: Phytochemical Sources and Chemotaxonomic Context of this compound Precursors (Alkylresorcinols)

| Plant Family | Genus/Species Example | Common Name | Tissue Location | Chemotaxonomic Notes |

|---|---|---|---|---|

| Poaceae | Secale cereale | Rye | Bran, Cuticle | High concentration of C17 to C25 saturated and alkenyl chains. |

| Triticum aestivum | Wheat | Bran | Predominantly odd-numbered saturated alkyl chains (C15-C25). | |

| Hordeum vulgare | Barley | Bran | Similar profile to wheat, used to distinguish cultivars. | |

| Sorghum bicolor | Sorghum | Root Exudates | Produces sorgoleone, a derivative, as an allelochemical. nih.gov | |

| Anacardiaceae | Mangifera indica | Mango | Fruit Peel | Contains cardol, a related resorcinolic lipid. |

| Proteaceae | Grevillea robusta | Silky Oak | Flower Nectar | Contains resorcinols that can cause contact dermatitis. |

Advanced Chromatographic and Extraction Methodologies for Isolation and Purification

The isolation of polar phenolic lipids like this compound derivatives from complex biological matrices requires a multi-step approach combining efficient extraction with advanced chromatographic purification. nih.gov The amphiphilic nature of these molecules—having a polar diol head and a nonpolar alkyl tail—necessitates careful selection of solvents and stationary phases.

Initial extraction is typically performed using solid-liquid extraction with polar organic solvents such as methanol (B129727), ethanol, or acetone. nih.gov To remove interfering non-polar lipids like triacylglycerols, a subsequent liquid-liquid partitioning step with a non-polar solvent like hexane (B92381) may be employed. scispace.com

Solid-Phase Extraction (SPE): SPE is a critical step for sample clean-up and concentration. nih.gov Reversed-phase sorbents, such as C18-bonded silica (B1680970), are commonly used to retain the phenolic lipids while allowing more polar impurities like sugars to pass through. mdpi.com The retained compounds are then eluted with a less polar solvent. This technique is highly effective for purifying both extractable and bound phenolic compounds from cereal matrices. nih.gov

Column Chromatography: For preparative scale purification, flash column chromatography using silica gel is a standard method. orgsyn.org A solvent gradient, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate (B1210297) or methanol), is used to elute fractions of increasing polarity, allowing for the separation of the target compounds from other matrix components. acs.org

High-Performance Liquid Chromatography (HPLC-MS/MS): HPLC is the definitive technique for the final purification and analysis of this compound derivatives. escholarship.org

Reversed-Phase (RP-HPLC): This is the most common mode, utilizing C8 or C18 columns. A gradient elution with a mobile phase consisting of acidified water and an organic solvent (acetonitrile or methanol) effectively separates the different alkylresorcinol homologues. researchgate.net

Hydrophilic Interaction Liquid Chromatography (HILIC): For certain applications, HILIC, sometimes using a diol-based stationary phase, can offer complementary selectivity for separating polar lipids. nih.gov Coupling HPLC with tandem mass spectrometry (MS/MS) provides structural information and sensitive quantification, making it the gold standard for analyzing these compounds. nih.gov

Table 2: Chromatographic Methodologies for this compound Derivatives

| Technique | Stationary Phase (Sorbent) | Mobile Phase System (Typical) | Purpose |

|---|

| Solid-Phase Extraction (SPE) | C18-bonded silica, Polymeric RP | 1. Load sample in aqueous solution 2. Wash with water 3. Elute with methanol or ethyl acetate | Sample clean-up, concentration | | Column Chromatography | Silica Gel | Gradient of Hexane/Ethyl Acetate | Preparative isolation, fractionation | | HPLC | C18 or C8 (Reversed-Phase) | Gradient of Water (with formic acid) and Acetonitrile (B52724)/Methanol | High-resolution separation, analysis, purification | | LC-MS/MS | C18 or C8 | Gradient of Water (with formic acid) and Acetonitrile/Methanol | Identification, structural elucidation, quantification |

Elucidation of Biosynthetic Pathways and Precursor Incorporation Studies

The biosynthesis of the this compound core structure is rooted in the acetate-malonate pathway , a fundamental route in the production of polyketides in plants, fungi, and bacteria. nih.govmdpi.com This pathway is responsible for synthesizing the resorcinolic ring and the attached alkyl chain that are characteristic of these metabolites.

The key enzymes driving this process are Type III polyketide synthases (PKS), specifically identified as alkylresorcinol synthases (ARS) in plants like Sorghum bicolor and Oryza sativa (rice). nih.gov The synthesis proceeds through the following key steps:

Initiation: The ARS enzyme selects a fatty acyl-CoA molecule as a "starter unit." The length of this fatty acid chain determines the length of the final alkyl side chain on the resorcinol (B1680541) ring.

Elongation: The starter unit is sequentially condensed with three "extender units" of malonyl-CoA. nih.govnih.gov Each condensation step adds two carbon atoms to the growing polyketide chain, with the release of CO₂.

Cyclization and Aromatization: After three elongation cycles, the resulting linear tetraketide intermediate undergoes an intramolecular C2-C7 aldol (B89426) condensation, followed by dehydration and enolization (aromatization) to form the stable 5-n-alkylresorcinol ring. researchgate.net

Precursor incorporation studies, often using isotopically labeled compounds, have confirmed that the resorcinol ring is derived from acetate units via malonyl-CoA, while the side chain originates from a pre-formed fatty acid. nih.gov This mechanism distinguishes these compounds from flavonoids and other phenylpropanoids, which derive their aromatic rings from the shikimate pathway. mdpi.comresearchgate.net

Table 3: Key Components of the Biosynthetic Pathway for Alkylresorcinols

| Component | Description | Example/Role |

|---|---|---|

| Pathway | Acetate-Malonate (Polyketide) Pathway | Primary route for the biosynthesis of fatty acids and polyketides. ijrpr.com |

| Key Enzyme | Alkylresorcinol Synthase (ARS) | A Type III Polyketide Synthase (PKS) that catalyzes the condensation and cyclization reactions. nih.gov |

| Starter Unit | Fatty Acyl-CoA | Determines the length of the alkyl side chain (e.g., Palmitoyl-CoA for a C16 chain). |

| Extender Unit | Malonyl-CoA | Three units are sequentially added to the starter unit to build the polyketide backbone. nih.gov |

| Product | 5-n-Alkylresorcinol | The aromatic product of the enzymatic reaction, which serves as the precursor to chroman derivatives. |

Emerging Research Areas and Advanced Applications of Chroman 5,7 Diol in Chemical Sciences

Chroman-5,7-diol as a Privileged Scaffold for Chemical Probe Development

The chroman scaffold, including derivatives like this compound, is considered a privileged structure in chemical biology and drug discovery. rsc.orgnih.gov Privileged scaffolds are molecular frameworks that are capable of binding to diverse biological targets with high affinity. mdpi.com This versatility makes them valuable starting points for the design and synthesis of chemical probes, which are small molecules used to investigate biological processes and validate potential drug targets. Research highlights the potential of chromone (B188151) (a related scaffold) and chromene derivatives in developing molecules for various therapeutic areas, suggesting that the chroman core, with strategic substitutions like the diol functionality in this compound, can similarly serve as a foundation for developing probes with specific interactions with biomolecules. researchgate.netrsc.orgresearchgate.net The inherent structural features of the chroman system allow for modifications that can tune their binding affinity, selectivity, and pharmacokinetic properties, essential aspects for effective chemical probes.

Applications in Materials Science (e.g., antioxidants, stabilizers, fluorescent dyes)

Chroman derivatives, including those structurally related to this compound, find applications in materials science, particularly as antioxidants, stabilizers, and fluorescent dyes. The antioxidant properties are often attributed to the presence of hydroxyl groups on the aromatic ring, which can scavenge free radicals. google.com This makes them useful as stabilizers in various materials to prevent degradation caused by oxidation. While direct information on this compound as a fluorescent dye is limited in the search results, related chromene and coumarin (B35378) structures (which share structural similarities with chromans) are well-known for their fluorescent properties and are used in applications such as laser dyes, organic light-emitting diodes (OLEDs), and fluorescent probes. researchgate.netmdpi.commdpi.comresearchgate.net The introduction of hydroxyl groups and other substituents on the chroman core can influence the electronic properties and thus the fluorescence characteristics, suggesting a potential for this compound or its derivatives to be explored in this area.

Role of this compound in Corrosion Inhibition Mechanisms (Mechanistic studies)

Organic compounds containing heteroatoms (such as oxygen in this compound), multiple bonds, and aromatic rings are known to exhibit corrosion inhibition properties. imist.maacs.org These molecules can adsorb onto metal surfaces, forming a protective film that prevents corrosive species from reaching the metal. imist.ma While specific studies on this compound as a corrosion inhibitor were not prominently found, research on related chroman and chromene derivatives demonstrates their potential in this field. imist.marsc.org Mechanistic studies often involve electrochemical techniques, surface analysis (e.g., SEM, EDX), and computational methods like Density Functional Theory (DFT) and molecular dynamics simulations to understand the adsorption process and the nature of the interaction between the inhibitor molecule and the metal surface. imist.maacs.orgrsc.orgresearchgate.net These studies investigate parameters such as binding energy, charge transfer, and the orientation of the adsorbed molecules on the surface. acs.orgrsc.orgresearchgate.net The presence of the hydroxyl groups and the oxygen atom in the chroman ring of this compound suggests it could potentially interact with metal surfaces through adsorption, contributing to corrosion inhibition.

Supramolecular Chemistry and Self-Assembly of this compound Based Systems

Supramolecular chemistry focuses on chemical systems held together by non-covalent interactions, such as hydrogen bonding, pi-pi stacking, and van der Waals forces. kdpublications.inresearchgate.net Molecular self-assembly is a key concept in this field, where molecules spontaneously form ordered structures. kdpublications.inresearchgate.net The structural features of this compound, particularly the presence of hydroxyl groups and the aromatic ring, make it a potential building block for supramolecular assemblies. These functional groups can participate in hydrogen bonding and pi-pi interactions, which are driving forces for self-assembly. While direct examples of this compound self-assembly were not found, related molecules with aromatic cores and hydroxyl groups have been explored in the design of supramolecular structures like vesicles, fibers, and gels. kdpublications.in Research in supramolecular chemistry involving chroman-like structures could lead to the development of new functional materials with tailored properties. ist.ac.atcore.ac.uk

Future Perspectives in Green Chemistry and Sustainable Synthesis of this compound

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, promoting sustainability. researchgate.netpaperpublications.orgijsrst.com The synthesis of this compound and its derivatives can benefit from the application of green chemistry approaches. Traditional synthesis methods often involve the use of hazardous reagents and generate significant waste. researchgate.net Future perspectives in the synthesis of this compound include exploring eco-friendly alternatives such as using sustainable raw materials, non-toxic catalysts, environmentally benign solvents (e.g., water, ethanol), and energy-efficient techniques like microwave irradiation or ultrasound synthesis. researchgate.netpaperpublications.orgijsrst.comsynthiaonline.com Atom economy, which maximizes the incorporation of reactants into the final product, is another key principle of green chemistry relevant to developing sustainable synthesis routes for this compound. ijsrst.comsynthiaonline.com Implementing these principles can lead to more environmentally friendly and economically viable methods for producing this compound.

Q & A

Q. How can researchers validate analytical methods for quantifying this compound in complex matrices (e.g., biological fluids)?

- Methodological Answer : Follow ICH guidelines for method validation. Test specificity (against metabolites), linearity (5–120% of expected concentration), and recovery rates. Include inter-day/intra-day precision assessments. Publish raw calibration data and LOD/LOQ values in supplementary materials .

Data Analysis & Reporting

Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound in pharmacological studies?

Q. How should researchers document contradictory findings in this compound studies while maintaining academic rigor?

- Methodological Answer : Use a structured table in supplementary materials to juxtapose conflicting results, noting variables (e.g., assay type, sample purity). Discuss potential causes (e.g., isomerization, solvent polarity) and propose validation experiments. Cite divergent studies transparently to avoid bias .

Ethical & Reproducibility Considerations

Q. What steps ensure ethical reporting of this compound’s toxicological data?

Q. How can researchers enhance the FAIR (Findable, Accessible, Interoperable, Reusable) compliance of this compound data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.